
Diironnonacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diironnonacarbonyl is an important reagent in organometallic chemistry and occasionally used in organic synthesis . It is a more reactive source of Fe(0) than Fe(CO)5 . This micaceous orange solid is virtually insoluble in all common solvents .
Synthesis Analysis
Diironnonacarbonyl can be synthesized by the thermal decomposition of iron pentacarbonyl (Fe(CO)5) in an acetic acid solution . Iron nanoparticles with a median diameter of around 10 nm have been prepared by thermal decomposition under a nitrogen atmosphere from diironnonacarbonyl (DINC) dissolved in n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF) .
Molecular Structure Analysis
Diironnonacarbonyl consists of a pair of Fe(CO)3 centers linked by three bridging CO ligands . Although older textbooks show an Fe-Fe bond consistent with the 18 electron rule, theoretical analyses have consistently indicated the absence of a direct Fe-Fe bond . This latter model proposes an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls .
Chemical Reactions Analysis
Diironnonacarbonyl reacts with phenylsilanes to give triply bridged diiron complexes . It is a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene). These syntheses are typically conducted in THF solution .
Physical And Chemical Properties Analysis
Diironnonacarbonyl has a molecular weight of 363.78 g/mol . It appears as orange crystals . It is virtually insoluble in all common solvents and decomposes at 100 °C .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Analysis
Diironnonacarbonyl is used in the assignment of vibrational spectra . It was discovered in 1905 and was the third metal carbonyl to be found . It was the first to be synthesized by a photochemical route . This compound is a challenging material to study as it is insoluble in virtually all solvents and decomposes at 373 K before melting . Only solid-state spectroscopic data are available .
Infrared Spectroscopy
Infrared spectroscopy is another field where Diironnonacarbonyl finds its application . It was the first compound to be shown to contain bridging carbonyls by X-ray diffraction and infrared spectroscopy .
Raman Spectroscopy
Raman spectroscopy is another area where Diironnonacarbonyl is used . The Raman spectrum of this compound has been measured at different temperatures, and a marked sharpening of the modes was noted as the temperature decreased .
Synthesis of Iron Nanoparticles
Iron nanoparticles with a dynamic light scattering median diameter around 10 nm have been prepared by thermal decomposition under a nitrogen atmosphere from Diironnonacarbonyl . The effect of temperature changes in the range of 170°C - 200°C and changes in concentration of Diironnonacarbonyl in the range of 0.1% - 0.9% on the properties of obtained iron nanoparticles has been investigated .
Nanotracers for Mixer Studies in Liquids
The stable dispersion of iron nanoparticles in ethanol has been prepared after separation of nanoparticles from ionic liquid by centrifugation following by their re-dispersion in ethanol . These nanoparticles can be used as nanotracers for mixer studies in liquids .
Magnetic Nanoparticles
Diironnonacarbonyl is used in the synthesis of magnetic nanoparticles . These nanoparticles have great potential in a range of applications including waste remediation, data storage, and magnetic resonance imaging .
Safety and Hazards
Diironnonacarbonyl is classified as a flammable solid and can release flammable gas when in contact with water . It is toxic if swallowed or inhaled . It should be handled under inert gas and protected from moisture . It should be stored in a dry place, in a closed container, at a temperature of 2-8°C .
Zukünftige Richtungen
Diironnonacarbonyl has been used in the synthesis of iron nanoparticles . These nanoparticles have potential applications in various fields such as waste remediation, data storage, and magnetic resonance imaging . The use of diironnonacarbonyl as a precursor for the synthesis of iron-containing nanoparticles is a promising area of research .
Wirkmechanismus
Diironnonacarbonyl, also known as Diiron enneacarbonyl, is an organometallic compound with the formula Fe2(CO)9 . This compound is an important reagent in organometallic chemistry and occasionally used in organic synthesis .
Target of Action
The primary targets of Diironnonacarbonyl are organometallic compounds and organic synthesis reactions . It serves as a more reactive source of Fe(0) than Fe(CO)5 .
Mode of Action
Diironnonacarbonyl consists of a pair of Fe(CO)3 centers linked by three bridging CO ligands . Although older textbooks show an Fe-Fe bond consistent with the 18 electron rule, theoretical analyses have consistently indicated the absence of a direct Fe-Fe bond . This latter model proposes an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls .
Biochemical Pathways
Diironnonacarbonyl is a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene) . In these conversions, it is proposed that small amounts of Fe2(CO)9 dissolve according to the following reaction :
Fe2(CO)9 → Fe(CO)5 + Fe(CO)4(THF) Pharmacokinetics
It is virtually insoluble and decomposes at 373 K before melting .
Result of Action
The result of Diironnonacarbonyl’s action is the formation of compounds of the type Fe(CO)4L and Fe(CO)3(diene) . Oxidative addition of allyl bromide to Diironnonacarbonyl gives the allyl iron (II) derivative .
Action Environment
The action of Diironnonacarbonyl is influenced by environmental factors such as temperature and solvent. Its low solubility in common solvents and decomposition at 373 K before melting limit its use .
Eigenschaften
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Fe2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, tri-mu-carbonylhexacarbonyldi-, (Fe-Fe) | |
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic features of diiron enneacarbonyl?
A1: Diiron enneacarbonyl is represented by the molecular formula Fe2(CO)9. It possesses a molecular weight of 363.78 g/mol. A prominent characteristic of this compound is its infrared (IR) spectrum, which displays intense absorptions in the carbonyl region, indicative of both bridging and terminal carbonyl ligands. []
Q2: Is diiron enneacarbonyl air-stable? How is it typically stored?
A2: Diiron enneacarbonyl is sensitive to air and moisture. Upon exposure to air, it undergoes decomposition. Therefore, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon, and in a tightly sealed container.
Q3: What are some notable catalytic applications of diiron enneacarbonyl?
A3: Diiron enneacarbonyl demonstrates catalytic activity in various organic reactions. For instance, it has been explored as a catalyst in the hydrogenation of unsaturated aliphatic compounds. [] Furthermore, it has found use in the isomerization of N,N-diallylic or N-allylic N-vinylureas to form N,N-divinylureas. []
Q4: How does diiron enneacarbonyl participate in cycloaddition reactions?
A4: Diiron enneacarbonyl facilitates cycloaddition reactions with substrates like azirines, leading to the formation of novel heterocyclic compounds. [] For example, it enables the coupling and insertion reactions of azirines, resulting in unique nitrogen-containing complexes. []
Q5: Can diiron enneacarbonyl promote the formation of aromatic compounds?
A5: Yes, diiron enneacarbonyl has been employed in the synthesis of aromatic compounds through annelation reactions. It has shown promise in the synthesis of 2,3,5,6-tetramethylene-bicyclo[2.2.0]hexanediironhexacarbonyl, a unique complex where the aromaticity of the benzene ring is disrupted. [] Additionally, it can reduce 7-oxanorbornadienes to functionalized benzenes. []
Q6: How does diiron enneacarbonyl react with thioamides and thioesters?
A6: Upon reaction with diiron enneacarbonyl, α,β-unsaturated thioamides and thioesters form iron tricarbonyl complexes. These complexes can undergo further reactions, including ligand substitution and cyclization with alkynes, yielding cyclopentenone thioamide complexes. []
Q7: What is the outcome of reacting diiron enneacarbonyl with pyrylium iodides?
A7: The reaction of diiron enneacarbonyl with pyrylium iodides has been investigated. [] While the specific details require referring to the cited research, this reaction highlights the versatility of diiron enneacarbonyl in interacting with heterocyclic systems.
Q8: Are there instances where diiron enneacarbonyl leads to rearrangement reactions?
A8: Yes, diiron enneacarbonyl has been implicated in rearrangement reactions. A notable example is its ability to induce the rearrangement of santonin. []
Q9: Has computational chemistry been employed to study diiron enneacarbonyl?
A9: While specific examples are limited within the provided research excerpts, computational chemistry techniques, such as density functional theory (DFT) calculations, could be employed to investigate the electronic structure, bonding, and reactivity of diiron enneacarbonyl. These insights could guide the prediction and optimization of its reactions and catalytic properties.
Q10: How do structural modifications of diiron enneacarbonyl influence its reactivity?
A10: While direct SAR studies on diiron enneacarbonyl might be limited, the provided research hints at the importance of its structure. For instance, replacing carbonyl ligands with other groups could significantly alter its reactivity and catalytic properties. []
Q11: What safety precautions should be taken when handling diiron enneacarbonyl?
A11: Given its air and moisture sensitivity, diiron enneacarbonyl should be handled with care under an inert atmosphere using appropriate glovebox techniques. Proper ventilation is crucial, and contact with skin or eyes should be avoided. It's essential to consult the compound's safety data sheet (SDS) for comprehensive safety information.
Q12: What analytical techniques are commonly used to study diiron enneacarbonyl and its reactions?
A13: Characterizing diiron enneacarbonyl and its reactions often involves techniques such as IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. [, ] These methods provide valuable information about the compound's structure, bonding, and reaction products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

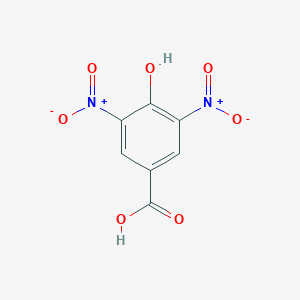

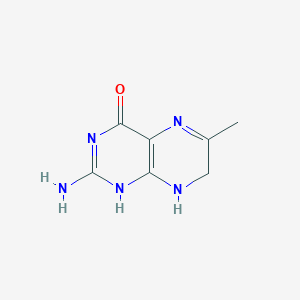
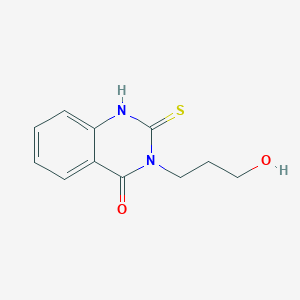

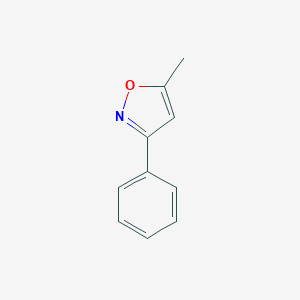
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
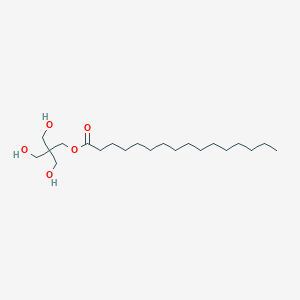
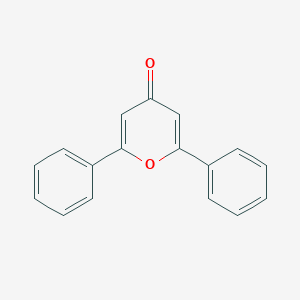

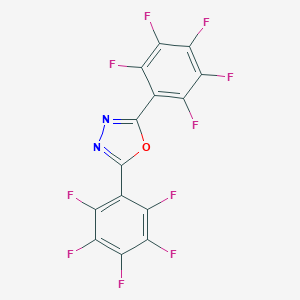
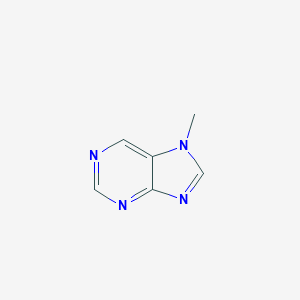
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
